molecular formula C17H14N4OS B3057856 4-(2,3-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 85772-41-4

4-(2,3-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B3057856
CAS No.: 85772-41-4
M. Wt: 322.4 g/mol
InChI Key: BLZLSOAYWCNFDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a complex organic compound belonging to the triazoloquinazoline family This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with a mercapto group and a dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dimethylaniline with carbon disulfide and hydrazine hydrate to form the intermediate 2,3-dimethylphenylhydrazinecarbothioamide. This intermediate then undergoes cyclization with 2-chloroquinazolin-4-one in the presence of a base such as potassium carbonate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.

    Substitution: The dimethylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Halogenated or nitrated derivatives of the dimethylphenyl group.

Scientific Research Applications

4-(2,3-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific properties, such as luminescence or conductivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-b]quinazolin-5(4H)-one
  • 4-(2,3-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-c]quinazolin-5(4H)-one

Uniqueness

4-(2,3-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. The presence of the mercapto group and the specific positioning of the triazole and quinazoline rings contribute to its unique properties compared to other similar compounds.

Properties

IUPAC Name

4-(2,3-dimethylphenyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c1-10-6-5-9-13(11(10)2)20-15(22)12-7-3-4-8-14(12)21-16(20)18-19-17(21)23/h3-9H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZLSOAYWCNFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=CC=CC=C3N4C2=NNC4=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427701
Record name 4-(2,3-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49675991
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

85772-41-4
Record name 4-(2,3-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,3-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Reactant of Route 2
4-(2,3-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Reactant of Route 3
4-(2,3-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Reactant of Route 4
Reactant of Route 4
4-(2,3-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Reactant of Route 5
Reactant of Route 5
4-(2,3-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Reactant of Route 6
Reactant of Route 6
4-(2,3-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.